3-[2-(dimethylamino)ethyl]-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-5-carboxylic acid
Description
3-[2-(Dimethylamino)ethyl]-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-5-carboxylic acid is a benzodiazole derivative characterized by a 2-oxo-2,3-dihydrobenzodiazole core substituted at the 3-position with a 2-(dimethylamino)ethyl group and at the 5-position with a carboxylic acid moiety. This compound integrates a polar carboxylic acid group and a basic tertiary amine (dimethylaminoethyl), which may enhance solubility in aqueous environments and enable interactions with biological targets.
Properties
Molecular Formula |
C12H15N3O3 |
|---|---|
Molecular Weight |
249.27 g/mol |
IUPAC Name |
3-[2-(dimethylamino)ethyl]-2-oxo-1H-benzimidazole-5-carboxylic acid |
InChI |
InChI=1S/C12H15N3O3/c1-14(2)5-6-15-10-7-8(11(16)17)3-4-9(10)13-12(15)18/h3-4,7H,5-6H2,1-2H3,(H,13,18)(H,16,17) |
InChI Key |
BIZMXNOTUIAPLZ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCN1C2=C(C=CC(=C2)C(=O)O)NC1=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(dimethylamino)ethyl]-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-5-carboxylic acid typically involves multiple steps. One common method includes the reaction of 2-aminobenzoic acid with dimethylaminoethyl chloride under basic conditions to form the intermediate. This intermediate is then cyclized to form the benzodiazole ring, followed by oxidation to introduce the oxo group at the 2-position .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient conversion and minimal by-products .
Chemical Reactions Analysis
Types of Reactions
3-[2-(dimethylamino)ethyl]-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the oxo group to a hydroxyl group.
Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Halogenating agents and nucleophiles are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols .
Scientific Research Applications
3-[2-(dimethylamino)ethyl]-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-5-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic properties, including potential use as an anti-inflammatory or anticancer agent.
Industry: Utilized in the development of new materials and polymers
Mechanism of Action
The mechanism of action of 3-[2-(dimethylamino)ethyl]-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-5-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction can lead to changes in cellular pathways, influencing processes such as inflammation, cell proliferation, and apoptosis .
Comparison with Similar Compounds
Comparison with Similar Compounds
Key Structural and Functional Differences
Substituent Effects on Solubility: The dimethylaminoethyl group in the target compound introduces a basic tertiary amine (pKa ~8–9), which increases water solubility at physiological pH compared to non-polar substituents like benzyl or 3-ethylphenyl . Carboxylic acid at position 5 provides acidity (pKa ~2–4), enabling salt formation and further solubility enhancement .
Pharmacological Implications: Hydrophobic substituents (e.g., benzyl, 3-ethylphenyl) may improve blood-brain barrier penetration but reduce aqueous solubility . Dimethylaminoethyl could facilitate interactions with neurotransmitter receptors (e.g., serotonin or dopamine receptors) due to its structural similarity to endogenous amines .
Metabolic Stability :
- Cyclopropylmethyl and 3-methylbutyl groups may confer resistance to oxidative metabolism compared to aromatic substituents .
Research Findings
- 3-Benzyl derivatives (e.g., CAS 1545364-61-1) have been explored as intermediates in kinase inhibitor synthesis, leveraging their planar aromatic structure for ATP-binding pocket interactions .
Biological Activity
3-[2-(Dimethylamino)ethyl]-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-5-carboxylic acid is a compound that has garnered attention for its potential biological activities, particularly in pharmacological applications. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic potential.
- CAS Number : 1955548-28-3
- Molecular Formula : C12H15N3O3
- Molecular Weight : 249.2658 g/mol
Biological Activity Overview
The compound's biological activities have been explored in various contexts, including its effects on neurotransmitter receptors and potential therapeutic applications. Notably, it has been studied for its antagonistic effects on the 5-HT3 receptor, which is implicated in various neurological conditions.
Research indicates that compounds similar to 3-[2-(dimethylamino)ethyl]-2-oxo-2,3-dihydro-1H-1,3-benzodiazole derivatives exhibit significant antagonistic activity at the 5-HT3 receptor. This receptor is a subtype of serotonin receptors that plays a crucial role in mediating nausea and anxiety responses. The antagonism of this receptor can lead to therapeutic effects in treating conditions such as anxiety disorders and chemotherapy-induced nausea .
Case Studies and Findings
-
5-HT3 Receptor Antagonism :
- A study synthesized various derivatives of 2,3-dihydro-2-oxo-1H-benzimidazole and evaluated their activity against the 5-HT3 receptor using radioligand binding assays. The findings indicated that certain derivatives demonstrated high potency with Ki values in the nanomolar range, suggesting strong binding affinity to the receptor .
-
Antiviral Activity :
- Benzimidazole derivatives have shown antiviral properties against human cytomegalovirus (HCMV). These compounds inhibit viral RNA synthesis by blocking RNA polymerase II, which is essential for viral replication . Although specific data on the target compound's antiviral efficacy is limited, its structural analogs suggest a potential for similar activity.
Comparative Data Table
Synthesis and Structural Considerations
The synthesis of 3-[2-(dimethylamino)ethyl]-2-oxo-2,3-dihydro-1H-1,3-benzodiazole derivatives typically involves multi-step reactions that include cyclization and functional group modifications. The presence of the dimethylamino group is crucial for enhancing the lipophilicity and receptor binding affinity of the compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
